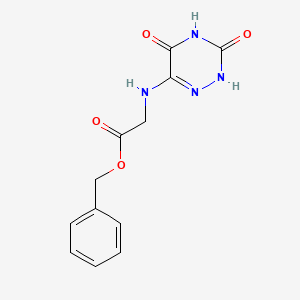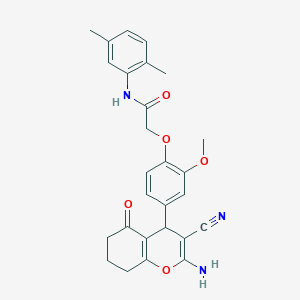
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromenone core, which is known for its diverse biological activities, and an acetamide group, which can enhance its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative and a cyanoacetamide under basic conditions.
Functionalization of the Chromenone Core: The chromenone core is then functionalized by introducing an amino group at the 2-position and a cyano group at the 3-position through nucleophilic substitution reactions.
Coupling with Phenoxy Group: The functionalized chromenone is then coupled with a 2-methoxyphenol derivative through an etherification reaction.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with 2,5-dimethylaniline and acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxides and nitroso derivatives.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
In biological research, the compound’s potential bioactivity can be explored. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its structural features suggest it may interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide likely involves interactions with multiple molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)acetamide: Lacks the methoxy and dimethylphenyl groups.
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)acetamide: Lacks the dimethylphenyl group.
Uniqueness
The presence of the methoxy and dimethylphenyl groups in 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide enhances its chemical stability, bioactivity, and potential for further functionalization compared to similar compounds.
特性
分子式 |
C27H27N3O5 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-15-7-8-16(2)19(11-15)30-24(32)14-34-21-10-9-17(12-23(21)33-3)25-18(13-28)27(29)35-22-6-4-5-20(31)26(22)25/h7-12,25H,4-6,14,29H2,1-3H3,(H,30,32) |
InChIキー |
LFGSQCHAWWEHNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


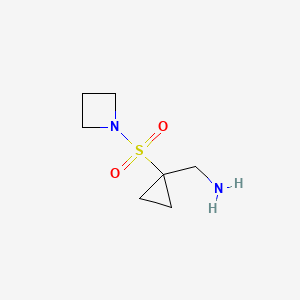
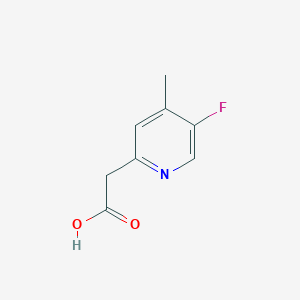
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
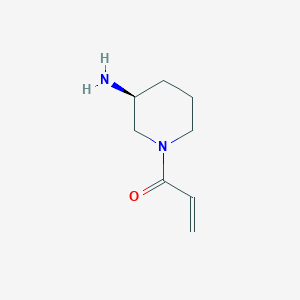

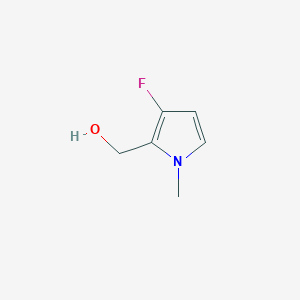
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
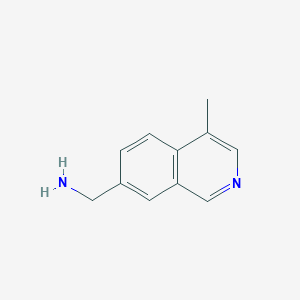
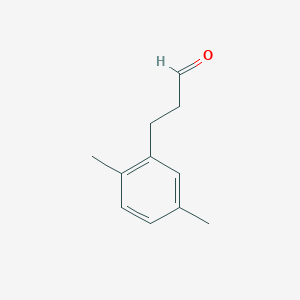
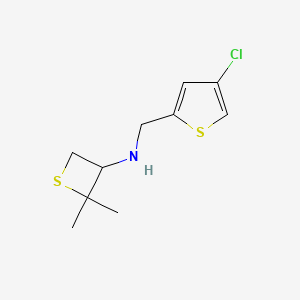

![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
